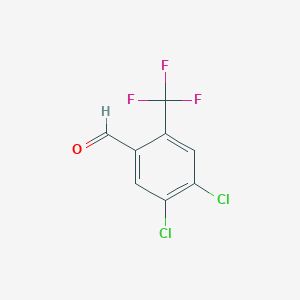

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBBACWWGUNVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564105 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-43-7 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic aldehyde. Identified by CAS Number 134099-43-7 , this compound serves as a critical and versatile building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research.[1][2][3] The strategic placement of two chlorine atoms and an ortho-trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it a valuable precursor for complex molecular architectures. This document will delve into its physicochemical properties, the scientific rationale for its utility in drug design, representative synthetic pathways, and essential safety protocols for laboratory handling.

This compound is a substituted aromatic aldehyde whose structure is foundational to its synthetic utility. The combination of its functional groups dictates its reactivity and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 134099-43-7 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2][3] |

| Molecular Weight | 243.01 g/mol | [1][2] |

| Boiling Point | 106 °C (at 15 Torr) | [1] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | OGBBACWWGUNVTB-UHFFFAOYSA-N | [3] |

The Strategic Importance in Medicinal Chemistry

The utility of a synthetic building block is defined by the properties it imparts to a target molecule. This compound is prized in drug discovery for the distinct advantages conferred by its trifluoromethyl (-CF₃) and chloro (-Cl) substituents.

-

The Trifluoromethyl Group (-CF₃): The -CF₃ group is a cornerstone of modern medicinal chemistry.[4] Its potent electron-withdrawing nature significantly modulates the electronic character of the aromatic ring.[5][6] In the context of this molecule, its placement at the ortho-position to the aldehyde enhances the electrophilicity of the carbonyl carbon, making the aldehyde highly reactive towards nucleophiles in reactions such as reductive aminations and condensations.[7] Furthermore, incorporating a -CF₃ group into a drug candidate is a well-established strategy to improve key pharmacological properties[8]:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can increase a drug's half-life.[5]

-

Lipophilicity: The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

-

Binding Affinity: The unique steric and electronic profile of the -CF₃ group can lead to stronger and more selective binding interactions with biological targets like proteins and enzymes.[5]

-

-

The Dichloro Substituents (-Cl): The two chlorine atoms further enhance the molecule's utility. They also act as electron-withdrawing groups, contributing to the reactivity of the aldehyde. Moreover, they provide additional points for potential modification via cross-coupling reactions and occupy specific vectors in space that can be crucial for fitting into a target's binding pocket.

This combination of features makes the molecule a powerful scaffold for creating libraries of diverse compounds for screening in drug discovery programs.

Caption: Logical relationship between structural features and their benefits in drug design.

Representative Synthesis Pathway: Oxidation of a Precursor Alcohol

While specific industrial synthesis routes for this compound can be proprietary, a common and illustrative laboratory-scale method for preparing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. This approach provides high yields and selectivity. The following protocol is based on a well-documented procedure for a structurally similar compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, demonstrating the core chemical transformation.[9]

Causality Behind Experimental Choices:

-

Starting Material: The synthesis logically begins with the corresponding alcohol, (4,5-dichloro-2-(trifluoromethyl)phenyl)methanol. This precursor contains the complete substituted aromatic ring, requiring only the selective oxidation of the primary alcohol to the aldehyde.

-

Solvent: Dichloromethane (DCM) is an excellent choice. It is relatively inert, has a low boiling point for easy removal, and effectively solubilizes both the starting alcohol and the oxidizing agent.

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which can occur with stronger agents like potassium permanganate. The 2-fold molar excess ensures the complete conversion of the starting material.

-

Workup and Purification: Dilution with diethyl ether is performed to precipitate the chromium byproducts, which can then be removed by filtration.[9] The final purification via silica gel column chromatography is a standard and highly effective method for separating the desired aldehyde from any unreacted starting material or minor byproducts, yielding a high-purity product.[9]

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve the starting material, (4,5-dichloro-2-(trifluoromethyl)phenyl)methanol (1 equivalent), in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: To this solution, add Pyridinium Chlorochromate (PCC) (2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour. Filter the mixture through a pad of celite or silica gel to remove the solid chromium byproducts.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM and diethyl ether.

-

Purification: Purify the resulting crude oil using silica gel column chromatography, typically eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 ratio), to afford the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound via oxidation.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The information below is synthesized from standard safety data sheets for halogenated and trifluoromethyl-substituted aromatic aldehydes.

-

Hazard Identification: This compound is classified as hazardous. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Always wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[10]

-

Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. If vapors or aerosols are generated, a respirator may be required.

-

-

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[10]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] It may be sensitive to air, light, and moisture, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound (CAS: 134099-43-7) is more than just a chemical intermediate; it is a strategically designed tool for modern chemical synthesis. Its unique constellation of functional groups provides a reactive handle (the aldehyde) enhanced by the powerful electronic and steric properties of its chloro and trifluoromethyl substituents. For researchers in drug development and materials science, this compound offers a reliable and potent starting point for constructing novel molecules with desirable pharmacological and physical properties. Understanding its reactivity, handling requirements, and synthetic origins is essential for leveraging its full potential in the laboratory.

References

-

Capot Chemical Co., Ltd. (2008, November 28). MSDS of this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Angene. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. This compound CAS#: 134099-43-7 [amp.chemicalbook.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | CAS: 134099-43-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

physicochemical properties of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. The presence of two chlorine atoms and a potent electron-withdrawing trifluoromethyl (-CF3) group on the benzaldehyde scaffold imparts unique physicochemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core properties, spectroscopic profile, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Strategic Importance

The strategic placement of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and bioavailability.[1][2] In this compound, the -CF3 group is complemented by two chlorine atoms, further influencing the molecule's reactivity and providing additional sites for synthetic modification.[3]

The aldehyde functionality serves as a versatile synthetic handle, readily participating in a wide array of chemical transformations. This combination of features makes this compound a critical building block for creating novel pharmaceutical candidates and advanced materials.[4] This document serves to consolidate the known physicochemical data and provide practical insights into its application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 134099-43-7 | [5] |

| Molecular Formula | C₈H₃Cl₂F₃O | [5][6] |

| Molecular Weight | 243.01 g/mol | [5][6] |

| Boiling Point | 106 °C (at 15 Torr) | [5] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [5] |

| InChI Key | OGBBACWWGUNVTB-UHFFFAOYSA-N | [6] |

| SMILES | O=Cc1cc(Cl)c(Cl)cc1C(F)(F)F | N/A |

Chemical Structure and Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. This electrophilicity is significantly enhanced by the strong inductive electron-withdrawing effects of the ortho-trifluoromethyl group and the two para/meta chlorine atoms.[7][8] Consequently, this molecule is highly susceptible to nucleophilic attack, making it an excellent substrate for reactions such as Wittig olefination, aldol condensation, and reductive amination.

Caption: Chemical structure of the title compound.

Spectroscopic Characterization

¹H NMR (Proton NMR):

-

The aldehyde proton (-CHO) is expected to appear as a singlet significantly downfield, likely in the range of δ 9.9-10.4 ppm.

-

Two aromatic protons will be present, appearing as singlets or doublets (depending on coupling) in the aromatic region (δ 7.5-8.5 ppm). Their exact chemical shifts will be influenced by the deshielding effects of the adjacent chloro and trifluoromethyl groups.

¹³C NMR (Carbon-13 NMR):

-

The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 185-195 ppm.

-

The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Aromatic carbons will resonate in the typical δ 120-145 ppm range, with carbons directly attached to electronegative substituents shifted further downfield.

¹⁹F NMR (Fluorine-19 NMR):

-

A strong singlet is expected for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 242, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).

Experimental Protocols

Protocol 1: Determination of Boiling Point under Reduced Pressure

The causality behind choosing reduced pressure distillation is the compound's likely high boiling point at atmospheric pressure, which could lead to thermal decomposition. A vacuum distillation is a standard, gentle method for purifying such compounds.

Caption: Workflow for boiling point determination.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Charge the distillation flask with the this compound sample and a magnetic stir bar.

-

Thermometer Placement: Position a thermometer so that the top of the bulb is level with the bottom of the sidearm leading to the condenser.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually evacuate the system to the desired pressure (e.g., 15 Torr).

-

Heating: Begin stirring and gently heat the distillation flask using a temperature-controlled oil bath.

-

Observation: Observe for the formation of refluxing vapor. The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading as the first drops of distillate are collected.[5]

Protocol 2: Representative Synthetic Application (Reductive Amination)

Reductive amination is a robust method for forming C-N bonds and is a cornerstone of amine synthesis in drug discovery. The aldehyde's high reactivity makes it an excellent substrate for this transformation. This protocol is self-validating through the monitoring of the intermediate imine formation and its subsequent reduction.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 134099-43-7 [amp.chemicalbook.com]

- 6. This compound | CAS: 134099-43-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4,5-dichloro-2-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the most viable and experimentally supported route: the oxidation of 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol. This document delves into the rationale behind the chosen synthetic strategy, offers detailed, step-by-step experimental protocols, and explores alternative synthetic approaches. The content is structured to provide not only procedural instructions but also a deeper understanding of the underlying chemical principles, thereby equipping researchers with the knowledge to adapt and optimize these methods for their specific applications.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from it. These characteristics make it a valuable starting material for synthesizing complex molecular architectures with potential biological activity.

The synthetic strategy for this compound can be approached from several angles. However, the most direct and reliable method involves a two-step sequence commencing from a commercially available precursor:

-

Synthesis of the Precursor Alcohol : Although 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol is commercially available, its synthesis from more fundamental starting materials is a key aspect of a comprehensive understanding. This is typically achieved through the reduction of the corresponding benzoic acid.

-

Oxidation to the Aldehyde : The final step involves the selective oxidation of the benzyl alcohol to the target benzaldehyde. This transformation is a cornerstone of organic synthesis, with numerous well-established protocols available.

This guide will first elaborate on the primary synthetic route, providing detailed experimental procedures. Subsequently, alternative, albeit more challenging, synthetic strategies will be discussed to offer a broader perspective on the synthesis of this important molecule.

Primary Synthetic Route: Oxidation of 4,5-Dichloro-2-(trifluoromethyl)benzyl Alcohol

The oxidation of a primary benzyl alcohol to an aldehyde is a robust and high-yielding transformation. The commercial availability of 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol (CAS 1379328-41-2) makes this the most efficient and practical approach for obtaining the target aldehyde.[1]

Synthesis of the Precursor: 4,5-Dichloro-2-(trifluoromethyl)benzyl Alcohol

While this starting material can be purchased, understanding its synthesis provides greater flexibility in research and development. A common method for preparing benzyl alcohols is the reduction of the corresponding carboxylic acid.

Reaction Scheme:

Caption: Synthesis of the precursor alcohol via reduction of the corresponding benzoic acid.

Protocol for the Reduction of 4,5-Dichloro-2-(trifluoromethyl)benzoic Acid (Analogous Procedure)

This protocol is adapted from the synthesis of a structurally similar compound, 2-chloro-5-(trifluoromethyl)benzyl alcohol.[2]

-

Materials:

-

4,5-Dichloro-2-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 6 N

-

Ethyl acetate

-

Water, deionized

-

Magnesium sulfate (MgSO4), anhydrous

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4,5-dichloro-2-(trifluoromethyl)benzoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2-molar equivalent of the borane-tetrahydrofuran complex solution dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly add 6 N HCl to quench the excess borane (caution: gas evolution).

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol, which can be purified by column chromatography on silica gel.

-

Oxidation of 4,5-Dichloro-2-(trifluoromethyl)benzyl Alcohol to the Aldehyde

The oxidation of the benzyl alcohol to the corresponding aldehyde is the final and crucial step. Pyridinium chlorochromate (PCC) is a reliable and widely used reagent for this transformation, offering high yields and selectivity.

Reaction Scheme:

Caption: Oxidation of the benzyl alcohol to the target benzaldehyde using PCC.

Protocol for the Oxidation of 4,5-Dichloro-2-(trifluoromethyl)benzyl Alcohol (Analogous Procedure)

This protocol is based on the successful synthesis of 5-chloro-2-(trifluoromethyl)benzaldehyde from its corresponding benzyl alcohol.[3]

-

Materials:

-

4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (2 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional 30 minutes.

-

Filter the mixture through a pad of silica gel to remove the chromium salts, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

-

Quantitative Data (Expected)

| Step | Reactant | Product | Reagents | Yield |

| 1 | 4,5-Dichloro-2-(trifluoromethyl)benzoic acid | 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol | BH3·THF | >80% |

| 2 | 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol | This compound | PCC | ~80% |

Alternative Synthetic Routes

While the oxidation of the benzyl alcohol is the most direct route, other synthetic strategies can be considered, particularly if the precursors for the primary route are unavailable.

Direct Formylation of 1,2-Dichloro-4-(trifluoromethyl)benzene

This approach introduces the aldehyde group directly onto the aromatic ring. A mild formylation method using dichloromethyl methyl ether and a silver salt has been reported for various substituted benzenes.[4][5]

Reaction Scheme:

Caption: Direct formylation of 1,2-dichloro-4-(trifluoromethyl)benzene.

Causality and Challenges:

-

Mechanism : The reaction proceeds through the in-situ generation of a highly reactive formylating agent from dichloromethyl methyl ether and silver trifluoromethanesulfonate (AgOTf).

-

Regioselectivity : The primary challenge of this route is controlling the position of formylation. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho, para-directors. The directing effects of these substituents would need to be carefully considered to predict and control the regiochemical outcome. The desired product requires formylation at the position ortho to the trifluoromethyl group and flanked by the two chlorine atoms, which may be sterically hindered.

Grignard/Organolithium Route

This classic organometallic approach involves the formation of a Grignard or organolithium reagent from a suitable halogenated precursor, followed by quenching with a formylating agent.

Workflow Diagram:

Caption: Grignard-based synthesis of the target aldehyde.

Causality and Challenges:

-

Precursor Synthesis : This route would require a starting material with a halogen that is more reactive for organometallic formation than the chlorine atoms, such as 1-bromo-4,5-dichloro-2-(trifluoromethyl)benzene.

-

Grignard Reagent Formation : The formation of the Grignard reagent needs to be selective for the bromine atom over the chlorine atoms.

-

Reaction with Electrophile : The subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group.

-

Side Reactions : The presence of multiple halogen atoms and the trifluoromethyl group could lead to side reactions, complicating the synthesis and purification.

Conclusion

The synthesis of this compound is most reliably achieved through the oxidation of the corresponding benzyl alcohol, a precursor that is commercially available. This method is high-yielding and utilizes well-established chemical transformations. For situations requiring the synthesis from more fundamental starting materials, the reduction of 4,5-dichloro-2-(trifluoromethyl)benzoic acid provides a viable route to the necessary benzyl alcohol. Alternative strategies, such as direct formylation or organometallic routes, offer potential avenues for synthesis but present significant challenges in terms of regioselectivity and reaction control. The protocols and insights provided in this guide are intended to support researchers in the efficient and effective synthesis of this valuable chemical intermediate.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... Retrieved January 14, 2026, from [Link]

-

PubMed. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. J Org Chem, 78(7), 3438-44. Retrieved January 14, 2026, from [Link]

-

MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(3), M871. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2013). ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved January 14, 2026, from [Link]

-

Solubility of Things. (n.d.). 1,2-dichloro-4-(trifluoromethyl)benzene. Retrieved January 14, 2026, from [Link]

-

ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

Sources

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde safety data sheet

An In-Depth Technical Guide to the Safety Profile of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the safety data for this compound (CAS No: 134099-43-7), a substituted benzaldehyde derivative utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2][3] Given its reactive aldehyde functional group and halogenated aromatic ring, a thorough understanding of its hazard profile is critical for ensuring laboratory safety.

This document moves beyond a simple recitation of safety data sheet (SDS) sections. It synthesizes available data with established principles of chemical safety and toxicology to provide researchers, scientists, and drug development professionals with the causal insights needed to implement self-validating safety protocols. A primary consideration highlighted in the available literature is that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] This data gap necessitates a cautious approach, treating the substance with a higher degree of care than its preliminary data might suggest.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating chemical hazards.[4][5] While a definitive, universally adopted GHS classification for this compound is not consistently published, we can infer its likely hazard profile based on data from its supplier SDS and structurally analogous compounds, such as other halogenated and trifluoromethyl-substituted benzaldehydes.[1][6][7] The anticipated classification indicates it is an irritant to the skin, eyes, and respiratory system.[1][8]

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315 | Causes skin irritation.[6][8] |

| Serious Eye Damage / Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1][8][9] |

This classification necessitates the use of the "Exclamation Mark" pictogram and the "Warning" signal word on labeling.[4]

Caption: GHS Hazard Communication for the compound.

Toxicological Profile and Health Effects

The most critical piece of toxicological information is the explicit statement that the compound's properties are not fully investigated.[1] This lack of comprehensive data mandates that all handling procedures are predicated on minimizing exposure. The known and inferred health effects are primarily related to its irritant properties.

-

Respiratory Tract Irritation : As a fine solid or dust, inhalation may cause irritation to the nose, throat, and lungs.[1] This is a common property of reactive aldehydes and finely powdered chemicals. The body's response can lead to inflammation and discomfort.[10]

-

Skin Irritation : Direct contact is likely to cause redness, itching, and inflammation. The dichlorinated and trifluoromethyl-substituted aromatic structure may enhance its ability to penetrate the outer layers of the skin, leading to localized dermatitis.[10]

-

Eye Irritation : Contact with the eyes will cause serious irritation.[1] The aldehyde group can react with proteins in the cornea, leading to pain, redness, and potential damage if not promptly and thoroughly flushed.

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1] In the absence of data, it cannot be assumed that the substance is free from these chronic hazards.

First Aid Protocols

Immediate and appropriate first aid is crucial to mitigate the effects of accidental exposure. In all cases of exposure, a physician should be consulted, and the Safety Data Sheet should be provided to the attending medical personnel.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the individual to fresh air.[1]2. If breathing is difficult or has stopped, provide artificial respiration.[1]3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Remove all contaminated clothing immediately.2. Wash the affected area thoroughly with soap and plenty of water.[1]3. Consult a physician if irritation develops or persists.[1] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]2. Remove contact lenses, if present and easy to do. Continue rinsing.[6]3. Seek immediate medical attention from an ophthalmologist.[1] |

| Ingestion | 1. Do NOT induce vomiting.[11]2. If the person is conscious, rinse their mouth thoroughly with water.[1]3. Never give anything by mouth to an unconscious person.[1]4. Seek immediate medical attention.[1] |

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is a multi-layered approach centered on robust exposure controls. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.[12]

Engineering Controls

-

Ventilation : All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1] The ventilation system should be capable of maintaining concentrations well below any established occupational exposure limits.

-

Safety Equipment : Safety showers and eyewash stations must be readily accessible and located close to the workstation.[9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Caption: Step-by-step workflow for a small lab spill.

The guiding principles are to ensure personal safety, prevent the spill from spreading, and avoid creating dust. [1]Do not allow the product or cleanup materials to enter drains or waterways. [1]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). [1]* Specific Hazards : The compound itself may be combustible. Containers can rupture when heated. The primary danger arises from the hazardous decomposition products, especially hydrogen chloride and hydrogen fluoride gas. [1][13]* Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic combustion gases. [1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 134099-43-7 | [1][2] |

| Molecular Formula | C8H3Cl2F3O | [1][2] |

| Molecular Weight | 243.01 g/mol | [1][2] |

| Appearance | Data not available; likely a solid at room temp. | [1] |

| Boiling Point | 106 °C (at 15 Torr) | [2] |

| Density | 1.533 ± 0.06 g/cm3 (Predicted) | [2] |

| Solubility in Water | Data not available | [1] |

Disposal Considerations

This material and its container must be disposed of as hazardous waste. [1]All waste disposal should be conducted through a licensed and qualified professional waste disposal service. [1]It is imperative to comply with all applicable federal, state, and local environmental regulations. Do not dispose of the material in drains or sewer systems.

References

- MSDS of this compound. (2008-11-28). Capot Chemical Co., Ltd.

- SAFETY D

- SAFETY DATA SHEET. (2024-03-31). Fisher Scientific.

- SAFETY D

- SAFETY DATA SHEET. (2011-07-08). Thermo Fisher Scientific.

- This compound. ChemicalBook.

- SAFETY D

- SAFETY D

- 4-(Trifluoromethyl)benzaldehyde. Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025-09-24). Thermo Fisher Scientific.

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Synquest Labs.

- Safety D

- SAFETY DATA SHEET. (2025-09-18). Thermo Fisher Scientific.

- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.

- SAFETY DATA SHEET. (2023-08-14). Fisher Scientific.

- 4-(Trifluoromethoxy)benzaldehyde. Synquest Labs.

- GHS Classification (Rev.11, 2025) Summary.

- GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS).

- Chemical Hazard Classification (GHS). (2019-09-19). Division of Research Safety - University of Illinois.

- 2-Chloro-5-(trifluoromethyl)benzaldehyde. Chem-Impex.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. This compound CAS#: 134099-43-7 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. unece.org [unece.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,5-dichloro-2-(trifluoromethyl)benzaldehyde, a key building block in contemporary drug discovery and fine chemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the critical importance of empirical solubility assessment. We present a detailed, field-proven experimental protocol for generating reliable solubility data in various organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies necessary for the effective use of this compound in research and development settings.

Introduction: The Significance of Solubility in Drug Development

This compound is a structurally complex aromatic aldehyde of significant interest in medicinal chemistry. The presence of both chloro and trifluoromethyl substituents on the benzaldehyde scaffold creates a unique electronic and steric profile, making it a valuable precursor for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2][3].

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of the drug development process. It influences a multitude of critical parameters including:

-

Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system dictates the reaction rate and overall yield.

-

Purification and Crystallization: The choice of solvent is paramount for effective purification and for obtaining a crystalline solid with the desired polymorphic form.

-

Formulation Development: Understanding solubility is fundamental to designing formulations with appropriate bioavailability.

-

In Vitro and In Vivo Screening: The concentration of a compound in biological assays is limited by its solubility, directly impacting the accuracy and reliability of screening results.

Given the absence of extensive published solubility data for this compound, this guide provides the necessary tools for researchers to determine this crucial parameter in their laboratories.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its general solubility behavior.

| Property | Value | Reference |

| CAS Number | 134099-43-7 | [4] |

| Molecular Formula | C8H3Cl2F3O | [4] |

| Molecular Weight | 243.01 g/mol | [4] |

| Boiling Point | 106 °C at 15 Torr | [4] |

| Density | 1.533 g/cm³ (Predicted) | [4] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility[6]. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding, while aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments. These solvents are generally effective at dissolving polar compounds.

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are nonpolar and are better suited for dissolving nonpolar compounds.

-

Intermediate Polarity Solvents: Solvents like ethyl acetate and dichloromethane possess intermediate polarity and can often dissolve a broader range of compounds.

For this compound, the presence of the polar aldehyde group might impart some solubility in polar organic solvents. However, the large, nonpolar, and halogenated aromatic ring will likely favor solubility in less polar to nonpolar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Due to the lack of published quantitative data, the following detailed protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted sample from step 3 under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Presentation of Solubility Data

The experimentally determined solubility data for this compound should be presented in a clear and concise tabular format for easy comparison. The following is a template for such a table:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar Aromatic | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | 25 | [Experimental Value] | [Calculated Value] |

| Diethyl Ether | Ether | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Ketone | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Protic Polar | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | Protic Polar | 25 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | Aprotic Polar | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). This compound.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- MedchemExpress.com. (n.d.). 3-(Trifluoromethyl)benzaldehyde | Intermediate.

- Sciforum. (n.d.). Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde | 454-89-7.

- Capot Chemical Co., Ltd. (2008, November 28). MSDS of this compound.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9.

- BenchChem. (2025). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ChemBK. (2024, April 9). 4-(Trifluoromethyl) benzaldehyde.

- Chem-Impex. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde.

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

Sources

A Technical Guide to 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde for Advanced Pharmaceutical Research

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated and trifluoromethylated aromatic compounds hold a place of distinction due to their profound impact on the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides an in-depth technical overview of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde , a versatile reagent poised for significant applications in modern drug discovery.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with target proteins.[1][3] When combined with the synthetic versatility of an aldehyde functional group, trifluoromethylated benzaldehydes become powerful tools for constructing complex molecular scaffolds.[3][4]

This compound presents a unique combination of substituents. The vicinal chloro groups on the phenyl ring provide additional points for synthetic diversification through cross-coupling reactions or nucleophilic aromatic substitution, while also contributing to the overall electronic and steric profile of the molecule. This distinct substitution pattern makes it a valuable intermediate for creating a diverse library of compounds for high-throughput screening and lead optimization.

Commercial Availability and Specifications

While not as commonly stocked as simpler benzaldehydes, this compound is available from a number of specialized chemical suppliers. Researchers should anticipate lead times for delivery and may consider custom synthesis for larger quantities.

| Supplier | Product Number/CAS | Purity | Notes |

| Capot Chemical Co., Ltd. | 134099-43-7 | >95% | Provides Safety Data Sheet (SDS) upon request. |

| ChemSigma (King-Pharm) | 270362 | Not specified | Inquire for current batch purity and availability. |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | Not specified | Not specified | Listed as a product offering; contact for details. |

| Ambeed | Not specified | Not specified | Catalog includes a wide range of fluorinated building blocks. |

| BLD Pharm | Not specified | Not specified | Global supplier of research chemicals and pharmaceutical building blocks.[2] |

Typical Product Specifications:

-

CAS Number: 134099-43-7

-

Molecular Formula: C₈H₃Cl₂F₃O

-

Molecular Weight: 243.01 g/mol

-

Appearance: Typically a solid

-

Boiling Point: 106 °C at 15 Torr

-

Density: ~1.533 g/cm³ (Predicted)

Synthetic Utility and Mechanistic Considerations

The primary synthetic utility of this compound lies in the reactivity of its aldehyde group. This functionality serves as an electrophilic handle for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Reactions in Drug Scaffolding

-

Reductive Amination: The reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a cornerstone of medicinal chemistry for the synthesis of substituted benzylamines. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, facilitating the initial imine formation.

-

Wittig Reaction: This reaction allows for the stereoselective formation of alkenes, providing a scaffold for further functionalization. The aldehyde reacts with a phosphorus ylide to form a C=C double bond.

-

Aldol and Claisen-Schmidt Condensations: Base-catalyzed condensation with enolizable ketones or other carbonyl compounds yields α,β-unsaturated carbonyl systems, such as chalcones, which are prevalent in many biologically active natural products and synthetic compounds.[4]

-

Henry (Nitroaldol) Reaction: The reaction with nitroalkanes produces β-nitro alcohols, which are versatile precursors to amino alcohols and other important functional groups.

The interplay of the dichloro and trifluoromethyl substituents creates a unique electronic environment on the phenyl ring, influencing the reactivity of the aldehyde and the properties of the resulting derivatives. The strong electron-withdrawing nature of these groups makes the aromatic ring electron-deficient, which can be a key consideration in the design of molecules targeting specific biological pathways.

Experimental Protocol: A Representative Reductive Amination

The following protocol is a representative example of how this compound can be utilized in a common and critical reaction for drug discovery. This procedure is adapted from standard reductive amination methodologies and is expected to be highly applicable.

Objective: To synthesize N-benzyl-4,5-dichloro-2-(trifluoromethyl)aniline from this compound and aniline.

Materials:

-

This compound (1.0 eq.)

-

Aniline (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

Imine Formation: Add aniline (1.05 eq.) to the solution, followed by a catalytic amount of acetic acid (e.g., 2-3 drops). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions.

-

Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4,5-dichloro-2-(trifluoromethyl)aniline. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Workflow for the reductive amination of this compound.

Applications in Drug Discovery: A Forward Look

While specific examples in publicly available literature are emerging, the structural motifs present in this compound are highly relevant to contemporary drug discovery programs. For instance, the 2,6-dichloro-4-trifluoromethylphenyl group is a key component of the insecticide Fipronil .[5][6] Although Fipronil itself is not a benzaldehyde derivative, its synthesis highlights the importance of this substitution pattern for biological activity.

The utility of this compound lies in its potential as a precursor to novel compounds with applications in oncology, infectious diseases, and neuroscience. The combination of the trifluoromethyl group for metabolic stability and the dichloro-substituted ring for modulating binding interactions makes it an attractive starting material for generating libraries of compounds for screening against a wide range of biological targets.

Conclusion

This compound is a specialized yet powerful building block for medicinal chemists engaged in the design and synthesis of next-generation therapeutics. Its unique electronic and structural features, combined with the synthetic versatility of the aldehyde group, provide a robust platform for creating novel molecular architectures. As the demand for more effective and metabolically stable drug candidates continues to grow, the strategic use of such highly functionalized intermediates will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.

References

- Capot Chemical Co., Ltd. (n.d.). Safety Data Sheet for this compound.

-

ChemSigma (King-Pharm). (n.d.). Product Page for this compound. Retrieved from [Link]

-

New Drug Approvals. (n.d.). Fipronil. Retrieved from [Link]

- Saeed, A., et al. (2021). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.

- Google Patents. (2011). Process for synthesis of fipronil.

- Google Patents. (2013). Process for synthesis of fipronil.

- Google Patents. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Journal of Biomedical Research & Environmental Sciences. (2024).

- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Beilstein Journals. (n.d.). On drug discovery against infectious diseases and academic medicinal chemistry contributions.

- BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.

- BenchChem. (n.d.). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

- PMC - PubMed Central. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

purity and assay of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Purity and Assay of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of dichlorinated and trifluoromethyl-substituted aromatic rings provides a unique scaffold for developing novel therapeutic agents and specialized chemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Given its role as a critical intermediate, ensuring the high purity and accurate assay of this compound is paramount to the quality, safety, and efficacy of the final product.[4] This guide provides a comprehensive overview of the essential analytical methodologies for characterizing this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

Physicochemical Profile and Structural Characteristics

Understanding the fundamental properties of this compound (CAS No: 134099-43-7) is the first step in developing robust analytical methods.[5] The molecule's structure, featuring an aldehyde functional group and electron-withdrawing chloro and trifluoromethyl substituents, dictates its reactivity and chromatographic behavior. The trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[6][7]

| Property | Value | Source |

| CAS Number | 134099-43-7 | [5] |

| Molecular Formula | C₈H₃Cl₂F₃O | [5][8] |

| Molecular Weight | 243.01 g/mol | [5][8] |

| Boiling Point | 106 °C (at 15 Torr) | [5] |

| Density | 1.533 g/cm³ (Predicted) | [5] |

| Appearance | Typically a colorless to yellow liquid or solid | [9] |

Synthetic Pathways and Potential Impurities

The purity profile of any chemical is intrinsically linked to its synthetic route. A common method for synthesizing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. This process, while effective, can lead to a predictable set of impurities if not carefully controlled.

Common Impurities Include:

-

Starting Material: Residual 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol from an incomplete reaction.[10]

-

Over-oxidation Product: 4,5-Dichloro-2-(trifluoromethyl)benzoic acid, formed if the oxidation proceeds past the aldehyde stage.[10]

-

Isomeric Impurities: Positional isomers that may have been present in the starting materials for the synthesis.[11]

-

Residual Solvents: Solvents used during the synthesis and purification steps.[11]

Caption: Key impurities derived from the oxidation synthesis route.

Core Analytical Methodologies

A multi-faceted approach is required for the comprehensive analysis of this compound. No single technique can provide all necessary information; therefore, a combination of chromatographic and spectroscopic methods is essential.

Chromatographic Purity and Assay

Chromatographic techniques are the cornerstone for separating the main component from its impurities and accurately quantifying its concentration (assay).

HPLC is a highly reliable and robust method for the purity assessment of substituted benzaldehydes.[4] A reversed-phase method is typically preferred due to the non-polar nature of the molecule.

Principle of Causality: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the analyte through hydrophobic interactions with its aromatic ring. A mobile phase of acetonitrile and water allows for the efficient elution of the compound and its potential impurities, separating them based on their relative polarities. The more polar carboxylic acid impurity will elute earlier, while the less polar starting alcohol will have a retention time close to the main product. UV detection is ideal as the benzene ring provides strong chromophores.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system with a gradient pump, UV-Vis detector, and autosampler.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm.[12]

-

Standard Preparation: Prepare a stock solution of the reference standard (purity ≥99.5%) at 1.0 mg/mL in methanol.[4]

-

Sample Preparation: Prepare the sample to be tested at a concentration of 1.0 mg/mL in methanol.[4]

-

Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[4]

Given its volatility, Gas Chromatography is an excellent orthogonal technique for both purity and assay determination.[13][14] It is particularly effective for detecting volatile impurities like residual solvents.

Principle of Causality: A GC-FID (Flame Ionization Detector) method provides robust quantification. The compound is volatilized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar column, such as one with a 5% phenyl polysiloxane phase, is suitable for separating aromatic compounds. For unambiguous identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method.[15]

Experimental Protocol: Gas Chromatography (GC-FID)

-

Instrumentation: Gas chromatograph with an FID detector and a capillary split/splitless inlet.

-

Column: RXI-5Sil MS (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.[14]

-

Carrier Gas: Helium at a constant flow rate.[14]

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 300 °C

-

Oven: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

Injection: 1 µL, split ratio 50:1.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by area percent. Assay can be determined against a reference standard using an internal standard method.

Spectroscopic Structural Confirmation

Spectroscopic methods are indispensable for confirming the identity and structure of the compound and its impurities.

NMR provides the most definitive structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The spectrum will show distinct signals for the aldehyde proton (~10 ppm) and the aromatic protons on the substituted ring. The specific splitting patterns and chemical shifts confirm the substitution pattern.[16]

-

¹³C NMR: Will confirm the presence of the carbonyl carbon (~190 ppm), the carbon attached to the CF₃ group (as a quartet), and the other aromatic carbons.[17]

-

¹⁹F NMR: A single, sharp signal will definitively confirm the presence of the trifluoromethyl group, providing a clean method for detecting any fluorine-containing impurities.[7]

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

-

A strong, sharp absorption band around 1705-1710 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[18]

-

Bands corresponding to C-Cl and C-F stretches will also be present in the fingerprint region.

MS confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. The key diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which results in a characteristic cluster of peaks for the molecular ion and chlorine-containing fragments.

Integrated Analytical Workflow

A robust quality control process integrates these techniques into a logical sequence to ensure a comprehensive evaluation of the material.

Caption: A logical workflow for the complete analysis of the compound.

Conclusion

The analytical characterization of this compound requires a validated, multi-technique approach to ensure its suitability for high-stakes applications like drug development. A combination of chromatographic methods, primarily HPLC and GC, provides accurate data on purity and assay. These are complemented by spectroscopic techniques (NMR, IR, MS) for unambiguous structural confirmation and impurity identification. By implementing the robust protocols and workflows detailed in this guide, researchers and scientists can confidently ascertain the quality of this critical chemical intermediate, ensuring the integrity and success of their downstream synthetic endeavors.

References

-

Capot Chemical Co., Ltd. MSDS of this compound. [Link]

-

Blog. How to test the purity of benzaldehyde?. [Link]

-

RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubMed. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

- Google Patents.

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

PrepChem.com. Synthesis of 4-trifluoromethylbenzaldehyde. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]

-

ABL Technology. This compound. [Link]

-

ACS Publications. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [https://www.epfl.ch/labs/lcpa/wp-content/uploads/2018/06/Org lett 2010 12 p3464.pdf]([Link] lett 2010 12 p3464.pdf)

-

ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

GERSTEL. Automated Determination of Formaldehyde Emissions from Materials by On-Sorbent Derivatization and Thermal Desorption GC/MS. [Link]

-

EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... [Link]

-

American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound CAS#: 134099-43-7 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS: 134099-43-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. Buy 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde | 1686130-35-7 [smolecule.com]

The Strategic deployment of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of halogen and trifluoromethyl functionalities into molecular scaffolds is a cornerstone of rational drug design. The unique electronic and steric properties imparted by these groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior target engagement.[1][2] Within this context, 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde emerges as a highly valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this versatile intermediate in medicinal chemistry, grounded in established synthetic methodologies and the known biological significance of its constituent moieties. While direct literature examples detailing the synthesis of approved drugs from this specific benzaldehyde are nascent, its structural components are present in numerous advanced clinical candidates and approved pharmaceuticals, particularly in the oncology and inflammation domains. This guide will, therefore, leverage analogous structures and established reaction pathways to illuminate the promising future of this compound in the synthesis of next-generation therapeutics.

The Physicochemical Powerhouse: Dissecting the Molecular Architecture

The therapeutic potential of this compound as a synthetic precursor is rooted in the synergistic interplay of its three key functional groups: the reactive aldehyde, the dichloro-substituted aromatic ring, and the ortho-trifluoromethyl group.